molecular formula C7H13NO3 B3029590 (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid CAS No. 716362-72-0

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Cat. No.: B3029590
CAS No.: 716362-72-0
M. Wt: 159.18
InChI Key: MHUFHLAYWGDGHK-PHDIDXHHSA-N
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Description

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative. This process typically employs chiral catalysts to ensure the desired stereochemistry is obtained. Another method involves the cyclization of appropriate starting materials under controlled conditions, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods prioritize cost-effectiveness, yield optimization, and safety. For instance, the use of continuous flow reactors can enhance reaction efficiency and scalability. Additionally, the selection of readily available and inexpensive starting materials is crucial to minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved often include enzyme inhibition or receptor modulation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: Another chiral compound with similar functional groups but different structural configuration.

    4-Hydroxyisoleucine: A naturally occurring amino acid with a hydroxyl group and similar stereochemistry.

Uniqueness

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its piperidine ring structure also differentiates it from other similar compounds, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFHLAYWGDGHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665412
Record name (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-72-0
Record name (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
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(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
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(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 5
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

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